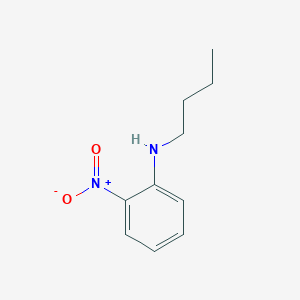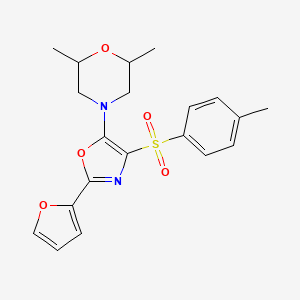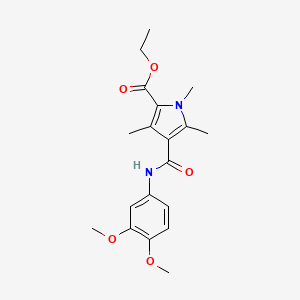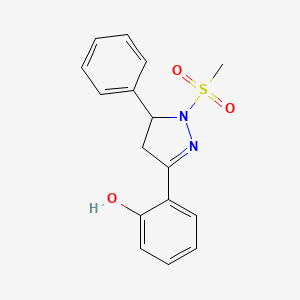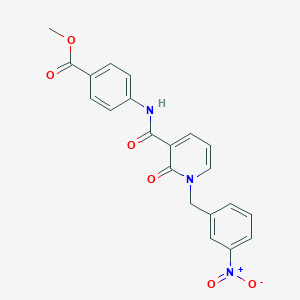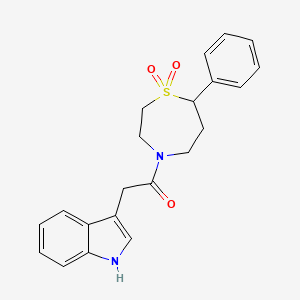![molecular formula C11H16ClNO B2402776 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride CAS No. 847199-06-8](/img/structure/B2402776.png)
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride
Overview
Description
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride is a chemical compound belonging to the class of benzazepines It is characterized by a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-methoxybenzene and appropriate amines.
Formation of the Benzazepine Core: The benzene ring is fused to the seven-membered ring through a series of reactions, including cyclization and reduction processes.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the base compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its interactions with various biological targets are being explored for therapeutic applications.
Medicine: In the medical field, this compound is being investigated for its pharmacological properties. It has shown promise in preclinical studies for the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride exerts its effects involves interactions with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: This compound lacks the methoxy group present in 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride.
6-Methoxybenzene: A simpler aromatic compound without the fused seven-membered ring.
Other Substituted Benzazepines: Various other benzazepines with different substituents on the benzene ring.
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11;/h2-4,12H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXRKXYNQZWTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847199-06-8 | |
| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
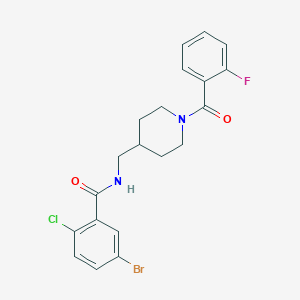

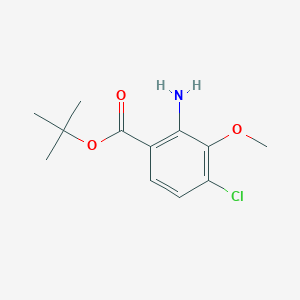
![N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2402701.png)
![N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2402702.png)

![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)

